molecular formula C9H11F3N2O B13349659 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B13349659
M. Wt: 220.19 g/mol
InChI Key: OESDFFIFNWSZCG-UHFFFAOYSA-N
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Description

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the pyrazole ring, along with an acetaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would be 3-(trifluoromethyl)-1-phenyl-1H-pyrazole and isopropyl bromide.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the acetaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effect of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyrazole core.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2-(5-isopropyl-1H-pyrazol-1-yl)acetaldehyde: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall potency.

    2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetaldehyde: The methyl group instead of the trifluoromethyl group may alter its chemical properties and interactions.

Uniqueness

The presence of both the isopropyl and trifluoromethyl groups in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde makes it unique in terms of its chemical reactivity and potential biological activity. The trifluoromethyl group enhances its lipophilicity, while the isopropyl group can influence its steric interactions with various targets.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde

InChI

InChI=1S/C9H11F3N2O/c1-6(2)7-5-8(9(10,11)12)13-14(7)3-4-15/h4-6H,3H2,1-2H3

InChI Key

OESDFFIFNWSZCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC=O)C(F)(F)F

Origin of Product

United States

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